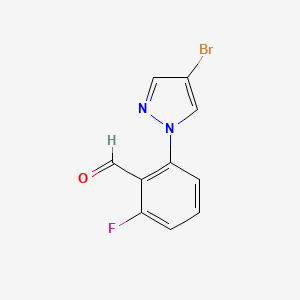

2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde

Description

2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde is a heteroaromatic compound featuring a benzaldehyde core substituted at the 2-position with a 4-bromo-1H-pyrazol-1-yl group and at the 6-position with a fluorine atom. The aldehyde functional group confers reactivity toward nucleophilic additions and condensations, making it a versatile intermediate in organic synthesis, particularly for constructing Schiff bases or heterocyclic frameworks. Though direct spectroscopic data for this compound are absent in the provided evidence, its structural analogs suggest key properties: a strong C=O IR stretch (~1700 cm⁻¹) and an aldehyde proton resonance near δ 10 ppm in ¹H-NMR .

Properties

Molecular Formula |

C10H6BrFN2O |

|---|---|

Molecular Weight |

269.07 g/mol |

IUPAC Name |

2-(4-bromopyrazol-1-yl)-6-fluorobenzaldehyde |

InChI |

InChI=1S/C10H6BrFN2O/c11-7-4-13-14(5-7)10-3-1-2-9(12)8(10)6-15/h1-6H |

InChI Key |

BSPCXSDGWKFKAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)N2C=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Key Steps:

Step 1: Preparation of 2-Bromo-6-fluorobenzaldehyde

- Oxidation of 2-Bromo-6-fluorotoluene :

Reacting 2-bromo-6-fluorotoluene with hydrobromic acid (40%) and hydrogen peroxide (30%) under light yields 2-bromo-6-fluorobenzyl bromide. Subsequent oxidation with dimethyl sulfoxide (DMSO) and inorganic compounds at 95°C produces 2-bromo-6-fluorobenzaldehyde (purity ≥99%, 100% conversion).

$$

\text{2-Bromo-6-fluorotoluene} \xrightarrow[\text{HBr, H}2\text{O}2]{\text{light}} \text{2-Bromo-6-fluorobenzyl bromide} \xrightarrow[\text{DMSO, 95°C}]{\text{Oxidation}} \text{2-Bromo-6-fluorobenzaldehyde}

$$ - Alternative Oxidation :

Oxidation of (4-bromo-3-fluoro-phenyl)-methanol using pyridinium chlorochromate (PCC) in dichloromethane with sodium acetate achieves 63% yield.

- Oxidation of 2-Bromo-6-fluorotoluene :

Step 2: Coupling with 4-Bromo-1H-pyrazole

- Nucleophilic Aromatic Substitution :

Reacting 2-bromo-6-fluorobenzaldehyde with 4-bromo-1H-pyrazole under palladium catalysis (e.g., Suzuki-Miyaura or Ullmann coupling) forms the target compound.

- Nucleophilic Aromatic Substitution :

Example Protocol:

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| 2-Bromo-6-fluorobenzaldehyde | Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 85°C | 96% |

Direct Cyclocondensation Approaches

Pyrazole rings can be synthesized in situ on fluorobenzaldehyde scaffolds via cyclization reactions.

Method Details:

Chalcone Cyclization :

Reacting 2′-hydroxyacetophenone derivatives with hydrazines in ethanol under alkaline conditions forms pyrazole rings attached to the benzaldehyde core. For example:

$$

\text{2-Hydroxyacetophenone} + \text{Hydrazine} \xrightarrow[\text{NaOH, EtOH}]{\text{RT, 24h}} \text{Pyrazole-Benzaldehyde Derivative}

$$

Yields range from 50–83% depending on substituents.Oxidative Cyclization :

Using CuCl₂ in DMSO promotes cyclization of 2′-hydroxychalcones to form 3-chloro-2-(pyrazol-4-yl)chromones, a related structural motif.

Post-Functionalization of Pre-Formed Pyrazoles

Attaching pre-synthesized pyrazole derivatives to fluorobenzaldehyde precursors offers modularity.

Example Reaction:

- Mitsunobu Reaction :

Coupling 4-bromo-1H-pyrazole with 2-hydroxy-6-fluorobenzaldehyde using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Comparative Analysis:

| Method | Advantages | Limitations |

|---|---|---|

| Benzaldehyde Coupling | High yields (≥95%) | Requires Pd catalysts |

| Cyclocondensation | Single-step synthesis | Moderate yields (50–83%) |

| Mitsunobu Reaction | Mild conditions | Costly reagents |

Structural Characterization

- NMR Data :

- X-ray Crystallography : Confirms planar geometry of the pyrazole-thiazole system (e.g., compound 14 in).

Applications and Derivatives

The compound serves as a precursor for enzyme inhibitors and heterocyclic drug candidates. Structural variations include:

- Halogen-Substituted Analogues : Bromine enhances electrophilicity for cross-coupling.

- Triazole Hybrids : Improve bioavailability via hydrogen bonding.

Chemical Reactions Analysis

2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to the target molecules.

Comparison with Similar Compounds

Table 1. Physical and Spectral Properties

Biological Activity

2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde is a compound belonging to the pyrazole family, characterized by its unique structure that includes a bromine atom at the 4-position of the pyrazole ring and a fluorine atom at the 6-position of the benzaldehyde moiety. This molecular configuration enhances its reactivity and potential applications in medicinal chemistry, particularly as an enzyme inhibitor.

- Molecular Formula: C10H7BrN2O

- Molecular Weight: Approximately 251.08 g/mol

The presence of halogen substituents contributes to its biological activity, particularly in protein-ligand interactions, which are crucial for enzyme inhibition.

Biological Activity Overview

Research indicates that 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition: The compound has been shown to interact with various enzymes, potentially inhibiting their functions by binding to active sites. This mechanism makes it a candidate for drug development aimed at conditions requiring enzyme modulation.

Table 1: Summary of Biological Activities

The mechanism by which 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde exerts its biological effects involves:

- Binding Affinity: The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of specific enzymatic activities. This binding is critical for understanding its potential therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition Studies:

- Anticancer Properties:

- Anti-inflammatory Effects:

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. For example, the pyrazole ring (4-bromo-1H-pyrazole) can react with a fluorinated benzaldehyde derivative under basic conditions. A common approach involves using a coupling agent like K₂CO₃ in DMF at 80–100°C to facilitate the substitution at the brominated position . Alternatively, Suzuki-Miyaura coupling may be employed if aryl halide intermediates are involved, though this requires precise control of catalysts (e.g., Pd(PPh₃)₄) and boronic acid partners .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The aldehyde proton typically appears as a singlet near δ 10.0 ppm. The pyrazole protons resonate as two distinct singlets (δ 7.5–8.5 ppm), with coupling constants confirming their positions. The fluorine atom induces splitting in adjacent protons (e.g., aromatic protons at C5 and C7 of benzaldehyde) .

- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde (C=O) group. Peaks at 1540–1600 cm⁻¹ correspond to C=N stretching in the pyrazole ring .

- 19F NMR : A singlet near -110 ppm confirms the fluorine substituent’s electronic environment .

Q. What solvent systems are optimal for recrystallization to achieve high purity?

- Methodological Answer : Mixed solvents like ethanol/water or DCM/hexane are effective. The compound’s moderate polarity (due to the bromo and fluoro groups) allows slow crystallization in ethanol at 0–5°C. Monitor solubility via TLC (silica gel, ethyl acetate/hexane 3:7) to avoid premature precipitation .

Advanced Research Questions

Q. How can contradictory NMR data between synthesized batches be systematically resolved?

- Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or byproducts.

- Step 1 : Compare spectra with deuterated solvent references (e.g., DMSO-d₆ vs. CDCl₃) to rule out solvent shifts .

- Step 2 : Perform 2D NMR (COSY, HSQC) to confirm connectivity and identify impurities (e.g., unreacted starting materials) .

- Step 3 : Use LC-MS to detect trace byproducts (e.g., dehalogenated derivatives or oxidation products) .

Q. What computational strategies predict the reactivity of the aldehyde group in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize the compound’s geometry using Gaussian or ORCA software. Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (aldehyde) to predict nucleophilic attack sites .

- Docking Studies : If targeting biological applications, simulate interactions with enzymes (e.g., aldehyde dehydrogenases) using AutoDock Vina .

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity in a factorial design. For example, higher temperatures (100°C) may accelerate coupling but risk decomposition—monitor via in-situ IR .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., debrominated pyrazoles) and adjust stoichiometry of the benzaldehyde precursor .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions in exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.